molecular formula C7H16O2 B018018 2-Methyl-2-propyl-1,3-propanediol CAS No. 78-26-2

2-Methyl-2-propyl-1,3-propanediol

Cat. No.: B018018
CAS No.: 78-26-2
M. Wt: 132.2 g/mol
InChI Key: JVZZUPJFERSVRN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methyl-2-propyl-1,3-propanediol (MPP) is a simple alkyl diol that primarily targets the central nervous system . It has sedative, anticonvulsant, and muscle relaxant effects .

Mode of Action

MPP is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol . It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . Smaller doses of MPP can produce muscular relaxation and sedation .

Biochemical Pathways

It is known that mpp has effects at multiple sites in the central nervous system, including the thalamus and limbic system .

Pharmacokinetics

It is known that mpp is a low molecular weight, colorless glycol used in polymer and coating applications . It is also known that MPP is a pumpable liquid at 100% solids .

Result of Action

The molecular and cellular effects of MPP’s action primarily involve the induction of sedation, anticonvulsant activity, and muscle relaxation . These effects are likely due to its interaction with various targets in the central nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MPP. For instance, MPP is an ecologically safe ingredient that is biodegradable by aerobic microorganisms and exhibits low aquatic toxicity . The biodegradation products of MPP are carbon dioxide and water since it contains only carbon, hydrogen, and oxygen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-propylpropane-1,3-diol can be synthesized through the hydrogenation of 2-methyl-2-pentenal. The process involves the addition of 2-methyl-2-pentenal to 36% formaldehyde, followed by a reaction at room temperature with sodium hydroxide solution. The reaction is exothermic, naturally raising the temperature to 70°C, and then heated to 90°C. After cooling to 60°C, the mixture is separated into layers, and the upper layer is washed with water and extracted with benzene. The final product is obtained by distillation under reduced pressure .

Industrial Production Methods

Industrial production of 2-Methyl-2-propylpropane-1,3-diol typically involves aldol addition followed by hydrogenation or hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Butanediol
  • 1,4-Butanediol
  • 2-Methyl-1,3-propanediol
  • 2-Butyl-2-ethyl-1,3-propanediol
  • 3-Methyl-1,5-pentanediol
  • 2,2-Dimethyl-1,3-propanediol

Uniqueness

2-Methyl-2-propylpropane-1,3-diol is unique due to its specific sedative, anticonvulsant, and muscle relaxant properties, which are not as pronounced in similar compounds .

Properties

IUPAC Name

2-methyl-2-propylpropane-1,3-diol
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InChI

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3
Source PubChem
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InChI Key

JVZZUPJFERSVRN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
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DSSTOX Substance ID

DTXSID9058814
Record name 2-Methyl-2-propyl-1,3-propanediol
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Molecular Weight

132.20 g/mol
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Physical Description

Beige flakes; [Sigma-Aldrich MSDS]
Record name 2-Methyl-2-propylpropane-1,3-diol
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CAS No.

78-26-2
Record name 2-Methyl-2-propyl-1,3-propanediol
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Record name 1,3-Propanediol, 2-methyl-2-propyl-
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Record name 2-methyl-2-propylpropane-1,3-diol
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Record name 2-METHYL-2-PROPYLPROPANE-1,3-DIOL
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Synthesis routes and methods I

Procedure details

is a known synthetic perfume obtainable from 2-methyl pentanal 23 (cf. following scheme). The educt 23 is reacted with 2 equivalents of formaldehyde in a crossed Canizzaro reaction to form 2-methyl-2-propylpropane-1,3-diol 24. The diol 24 may then be acetalized with 2-methylpentanal 23 to form Troënan® 22.
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), one part per hour of a 72 percent strength by weight aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.36 part of 2-methyl-2-propyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 89.5 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylpentanal and 2-methyl-2-propyl-3-hydroxypropanal, 2-methyl-2-propyl-propane-1,3-diol, of boiling point 112°-113° C./5 mbar (melting point 58°-60° C.), is obtained in an amount corresponding to 0.6967 part per hour. This is equivalent to a yield of 95.3% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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